REACTION_CXSMILES
|
C(N[C:5]([C:7](NC(=O)C)=[O:8])=[O:6])(=O)C.[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH3:20][O-:21].[Na+]>C(OCC)C>[C:20]1([O:21][C:5](=[O:6])[C:7]([O:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:8])[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=O)C(=O)NC(C)=O
|
Name
|
|
Quantity
|
27.91 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
sodium methoxide
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=O)C(=O)NC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
is brought to 130° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
CUSTOM
|
Details
|
The compound of the title is separated from the reaction mixture by crystallization
|
Type
|
FILTRATION
|
Details
|
recovered by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from absolute ethyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC(C(=O)OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.6 mmol | |
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 502.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |